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This guide provides researchers, scientists, and drug development professionals with answers

to frequently asked questions and troubleshooting advice for handling missing data in

longitudinal acne clinical trials.

Frequently Asked Questions (FAQs)
Q1: Why is handling missing data so critical in longitudinal acne studies?

Missing data is a common challenge in longitudinal studies where participants are followed

over time.[1][2][3] In acne trials, this can occur if patients drop out of the study, miss follow-up

appointments, or fail to complete questionnaires.[1][4] Improperly handling these missing

values can lead to biased treatment effect estimates, reduced statistical power, and incorrect

conclusions, potentially jeopardizing the validity of the trial.[5][6]

Q2: What are the different types of missing data?

Understanding the reason why data is missing is crucial for selecting an appropriate handling

method. The three main types of missing data mechanisms are:[2][3][4]

Missing Completely at Random (MCAR): The probability of data being missing is unrelated to

both the observed and unobserved data.[3][4] For example, a participant might miss a visit

due to a reason completely unrelated to their acne severity or treatment, such as a family

emergency. While this is the simplest scenario, it is often an unrealistic assumption in clinical

trials.[1][4]
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Missing at Random (MAR): The probability of data being missing depends on the observed

data, but not on the unobserved data.[2][3] For instance, a patient with more severe acne at

their last visit (an observed value) might be more likely to drop out. As long as the reason for

missingness is captured by the observed data, it is considered MAR.[3]

Missing Not at Random (MNAR): The probability of data being missing is related to the

unobserved data.[2][3] For example, a patient might stop attending visits because their acne

is getting worse, and this worsening is not captured by any of the observed data. MNAR is

the most challenging type of missing data to handle as it can introduce significant bias.[5][7]

Q3: I've heard of simple methods like Last Observation Carried Forward (LOCF). Are they

suitable for my acne trial?

Simple methods like Last Observation Carried Forward (LOCF), where the last available

measurement is used to fill in for all subsequent missing visits, are generally not recommended

for modern clinical trials.[8][9][10][11] While historically common, LOCF and similar ad-hoc

methods like complete-case analysis (deleting participants with any missing data) can

introduce significant bias and lead to inaccurate results.[4][9][12] The National Research

Council has raised concerns about the use of LOCF.[9] These methods often make strong and

unverifiable assumptions about the data that are rarely met in practice.[9][10][11]

Troubleshooting Guides
Issue: A significant number of participants have dropped out of my longitudinal acne study. How

do I proceed with the analysis?

Solution:

Investigate the Reasons for Dropout: First, try to understand why participants are dropping

out. Documenting the reasons for withdrawal can provide insight into whether the missing

data are likely to be MCAR, MAR, or MNAR.[13]

Avoid Ad-Hoc Methods: Do not use methods like LOCF or complete-case analysis as your

primary analysis.[4][8][9]

Choose a Principled Method: The recommended approaches for handling missing data in

clinical trials are Multiple Imputation (MI) and Mixed Models for Repeated Measures
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(MMRM).[6][8]

Multiple Imputation (MI): This method involves creating multiple complete datasets by

filling in the missing values with plausible estimates based on the observed data.[1][8][14]

Each dataset is then analyzed separately, and the results are pooled to provide a single

estimate that accounts for the uncertainty of the missing data.[6][15]

Mixed Models for Repeated Measures (MMRM): MMRM is a statistical model that

analyzes all available data from each participant without imputing missing values.[16][17]

[18] It can handle unbalanced data and is robust against missing data under the MAR

assumption.[18]

Conduct Sensitivity Analyses: To assess the robustness of your findings, it is crucial to

perform sensitivity analyses.[8][13] This involves analyzing the data under different

assumptions about the missing data mechanism (e.g., assuming the data are MNAR) to see

if the results change substantially.[7][8]

Issue: I am unsure which modern statistical method to use for my missing data.

Solution: The choice between Multiple Imputation (MI) and Mixed Models for Repeated

Measures (MMRM) depends on the specifics of your study. The following table summarizes

their characteristics to aid in your decision.

Data Presentation: Comparison of Modern Missing
Data Handling Methods
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Feature Multiple Imputation (MI)
Mixed Models for
Repeated Measures
(MMRM)

Underlying Principle

Fills in missing values multiple

times to create several

complete datasets, then pools

the results.[6][14]

Models the available data

directly without imputing

missing values.[17][18]

Assumptions

Assumes data are Missing at

Random (MAR). Can be

adapted for MNAR in

sensitivity analyses.[19]

Assumes data are Missing at

Random (MAR).[16]

Data Requirements

Can handle missing data in

both outcome and covariate

variables.[1]

Primarily handles missing data

in the outcome variable.

Flexibility

Highly flexible and can be

used with various analysis

methods after imputation.[1]

The model itself is the

analysis.

Software Implementation
Widely available in statistical

software packages.[8]

Commonly available in major

statistical software.

Experimental Protocols
Methodology for Multiple Imputation (MI)

Imputation Phase:

Choose an imputation model that includes variables that are predictive of the missing

values and the reason for missingness. This can include baseline characteristics,

treatment group, and post-baseline data.

Generate multiple (typically 5-100) complete datasets by replacing each missing value

with a plausible value drawn from a distribution.[8][20] This process incorporates random

variation.[6]
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Analysis Phase:

Analyze each of the imputed datasets separately using the planned statistical analysis for

your trial (e.g., ANCOVA).[6]

Pooling Phase:

Combine the results from each analysis using specific rules (Rubin's rules) to obtain a

single set of estimates, standard errors, and p-values that account for the uncertainty

introduced by imputation.[6][15]

Methodology for Mixed Models for Repeated Measures (MMRM)

Model Specification:

Define a linear mixed model with the outcome measure as the dependent variable.

Include fixed effects for treatment group, time point, the interaction between treatment and

time, and relevant baseline covariates.[16][17]

Specify a random effect for the participant to account for the correlation of repeated

measurements within an individual.[18]

Select an appropriate covariance structure to model how the measurements at different

time points are related (e.g., unstructured, autoregressive).

Model Estimation:

Use all available data from all participants, regardless of whether they completed the

study. The model will use the information from the observed data to estimate the treatment

effect at different time points.[18]

Inference:

The primary inference is typically based on the estimated treatment effect at the final time

point of the study.
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Mandatory Visualization
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Missing Data Identified
in Longitudinal Acne Trial

Assess Type and Pattern
of Missingness

Is data MCAR? Avoid Ad-Hoc Methods
(e.g., LOCF, Complete-Case)

Is data MAR?

No

Select Principled Method

Yes (but rare)

Data is likely MNAR
(Missing Not At Random)

No

Yes

Multiple Imputation (MI)

Choose one

Mixed Models for
Repeated Measures (MMRM)

Choose one

Conduct Primary Analysis

Conduct Sensitivity Analysis
(e.g., using MNAR assumptions)

Report Results and Assumptions
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Imputed Datasets

Analysis Results

Incomplete Dataset

1. Imputation Phase:
Generate 'm' complete datasets

using a predictive model

Dataset 1 Dataset 2 Dataset m

2. Analysis Phase:
Analyze each dataset

separately

Result 1 Result 2 Result m

3. Pooling Phase:
Combine results using

Rubin's Rules

Final Pooled Result
(Estimate + Confidence Interval)
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To cite this document: BenchChem. [Technical Support Center: Handling Missing Data in
Longitudinal Acne Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261209#how-to-handle-missing-data-in-longitudinal-
acne-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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